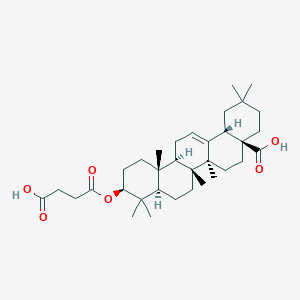

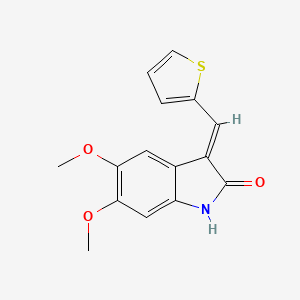

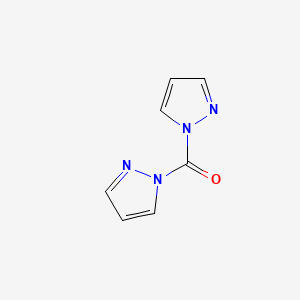

![molecular formula C9H18OSi B1639929 4-[(Trimethylsiloxy)methylene]-2-pentene CAS No. 82223-91-4](/img/structure/B1639929.png)

4-[(Trimethylsiloxy)methylene]-2-pentene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “4-[(Trimethylsiloxy)methylene]-2-pentene” often involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids . This process substitutes a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds, forming trimethylsiloxy groups .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a trimethylsiloxy group attached to a pentene molecule. The trimethylsiloxy group is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom .

Chemical Reactions Analysis

The trimethylsiloxy group in “this compound” is characterized by chemical inertness . When attached to certain functional groups in a reactant molecule, trimethylsiloxy groups may also be used as temporary protecting groups during chemical synthesis or other chemical reactions .

Scientific Research Applications

Synthesis and Reactivity

One of the primary applications of 4-[(Trimethylsiloxy)methylene]-2-pentene-related compounds in scientific research is in the field of synthesis and chemical reactivity. For instance, 2-(trimethylsiloxy)furan reactions with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids lead to the formation of 4-substituted 2-buten-4-olides and other products, demonstrating the compound's role in organic synthesis and potential in creating diverse chemical structures (Asaoka, Sugimura, & Takei, 1979).

Electrolyte Additive for Energy Storage

4-(Trimethylsiloxy)-3-pentene-2-one (TMSPO) has been explored as an electrolyte additive to enhance the performance of high-voltage lithium batteries. This compound contributes to the formation of a protective surface film on electrodes, improving the Coulombic efficiency and cycle retention of the energy storage systems. This application highlights the potential of such compounds in advancing battery technology and energy storage solutions (Lee et al., 2019).

Functionalization of Polymeric Films

The functionalization of polymeric films using derivatives of this compound, such as in the synthesis of poly(4-methyl-1-pentene) ionomers, has been studied for high energy storage applications. These modifications aim to enhance the dielectric properties and energy storage capacities of polymeric materials, underscoring the importance of these compounds in developing advanced materials for technological applications (Zhang et al., 2016).

Catalysis and Polymerization

Compounds related to this compound have been used as catalysts in the isomerization and polymerization of olefins, showcasing their utility in chemical manufacturing and processing. For example, the catalysis of polymerization and isomerization of α-methyl mono-olefins on certain carbon blacks has been demonstrated, highlighting the potential of these compounds in industrial catalysis and polymer production (Given & Hill, 1968).

properties

IUPAC Name |

trimethyl-[(1E,3E)-2-methylpenta-1,3-dienoxy]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18OSi/c1-6-7-9(2)8-10-11(3,4)5/h6-8H,1-5H3/b7-6+,9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWJPELNBSKTNR-BLHCBFLLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=CO[Si](C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=C/O[Si](C)(C)C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82223-91-4 |

Source

|

| Record name | Trimethyl[[(1E,3E)-2-methylpenta-1,3-dien-1-yl]oxy]silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

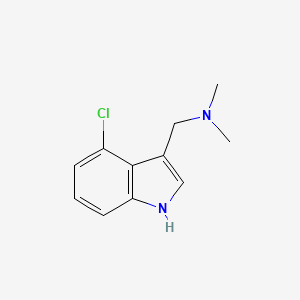

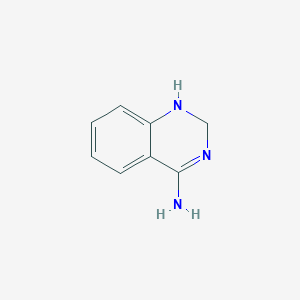

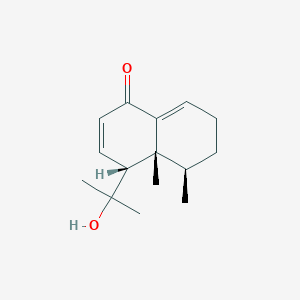

![(4aR,6R,7R,7aS)-6-[6-amino-8-(methylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1639848.png)

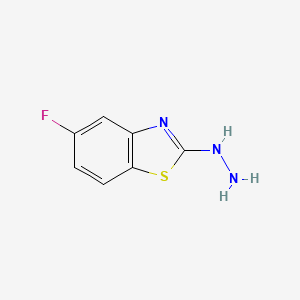

![(1R,5S)-8-methyl-N-phenyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1639895.png)